N-(furan-2-ylmethyl)pyridin-2-amine
Overview
Description
“N-(furan-2-ylmethyl)pyridin-2-amine” is a chemical compound with the empirical formula C10H10N2O . It has a molecular weight of 174.20 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “N-(furan-2-ylmethyl)pyridin-2-amine” and its derivatives has been reported in the literature . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis
The molecular structure of “N-(furan-2-ylmethyl)pyridin-2-amine” has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .Physical And Chemical Properties Analysis
“N-(furan-2-ylmethyl)pyridin-2-amine” is a solid compound . Its SMILES string is C1(CNC2=NC=CC=C2)=CC=CO1 . The InChI key is YKUSVJBNBLEXPD-UHFFFAOYSA-N .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide, a compound similar to N-(furan-2-ylmethyl)pyridin-2-amine, has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . This kind of analysis can provide valuable information about the compound’s structure and properties .
Density Functional Theory (DFT) Calculations
DFT calculations have been used to study the global reactivity and charge transfer property of the compound . This can help researchers understand the compound’s behavior in various chemical reactions .
Molecular Docking Studies
Molecular docking studies have been carried out to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . This can provide insights into the compound’s potential therapeutic applications .
Antibacterial Activity
Furan derivatives, including N-(furan-2-ylmethyl)pyridin-2-amine, have shown promising antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Antiviral Activity
Furan derivatives have also demonstrated antiviral properties . This suggests that N-(furan-2-ylmethyl)pyridin-2-amine could potentially be used in the development of antiviral medications .
Antioxidant Activity
Furan derivatives are known for their antioxidant activity . This means that N-(furan-2-ylmethyl)pyridin-2-amine could potentially be used in the development of antioxidant supplements or drugs .
Antitumor Activity
Furan derivatives have shown potential for antitumor activity . This suggests that N-(furan-2-ylmethyl)pyridin-2-amine could be a potential candidate for the development of new anticancer drugs .
Antihistaminic and Fungicidal Activities
Furan derivatives have been found to have antihistaminic and fungicidal activities . This suggests that N-(furan-2-ylmethyl)pyridin-2-amine could potentially be used in the development of antihistamine drugs or fungicides .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(furan-2-ylmethyl)pyridin-2-amine are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Given its structure, it may interact with its targets via hydrogen bonding or aromatic interactions, as suggested by the presence of the N–H proton and aromatic protons in its NMR spectrum . .
properties
IUPAC Name |
N-(furan-2-ylmethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUSVJBNBLEXPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963529 | |
Record name | N-[(Furan-2-yl)methyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
46230-01-7 | |
Record name | NSC74639 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Furan-2-yl)methyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(furan-2-yl)methyl]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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